Spiro[2.5]octane-4-carboximidamide
Description
Overview of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are gaining considerable attention in modern organic and medicinal chemistry. scilit.commdpi.comontosight.ai These structures are inherently three-dimensional, a stark contrast to the often-planar aromatic systems that have historically dominated drug discovery. This three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com The rigidity of the spirocyclic system can also lock the molecule into a specific conformation, reducing the entropic penalty upon binding and potentially improving efficacy. mdpi.com
Furthermore, the incorporation of spirocyclic motifs has been shown to improve the physicochemical properties of molecules. Shifting from flat, aromatic structures to those with a higher fraction of sp3-hybridized carbon atoms, as is common in spirocycles, generally correlates with improved solubility, metabolic stability, and pharmacokinetic profiles. mdpi.com Several approved drugs and numerous clinical candidates incorporate spirocyclic scaffolds, underscoring their value in the development of new therapeutics. scilit.comnih.gov
Rationale for Investigating the Spiro[2.5]octane Core in Chemical Design
The Spiro[2.5]octane core, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, presents a unique and compelling scaffold for chemical design. The presence of the strained cyclopropane ring introduces a degree of rigidity and a unique conformational profile. This specific spirocycle is a relatively simple yet underexplored building block that can be used to create novel molecular frameworks.
The investigation of the Spiro[2.5]octane core is driven by the desire to access new chemical space and develop molecules with novel properties. Its rigid structure can serve as a fixed anchor for appended functional groups, allowing for systematic exploration of structure-activity relationships. The synthesis of derivatives of the Spiro[2.5]octane core, such as spiro[2.5]octane-5,7-dione, has been explored, indicating the accessibility of this scaffold for further chemical modification. rsc.orggoogle.com
The Carboximidamide Functional Group: Significance and Context in Bioactive Molecules
The carboximidamide functional group, also known as a carboxamidine, is a significant feature in many bioactive molecules. It is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functional group is a strong base and is often protonated at physiological pH, allowing it to participate in ionic interactions with biological targets.
Carboximidamides are often considered as bioisosteres of ureas and thioureas, and can form multiple hydrogen bonds, acting as both hydrogen bond donors and acceptors. This ability to engage in various non-covalent interactions makes the carboximidamide group a valuable component in the design of enzyme inhibitors and receptor ligands. Its presence in a molecule can significantly influence its pharmacokinetic properties, including absorption and distribution.
Scope and Significance of Academic Research on Spiro[2.5]octane-4-carboximidamide
Currently, there is a notable lack of direct academic research specifically focused on this compound. However, the combination of the structurally intriguing Spiro[2.5]octane core and the functionally important carboximidamide group suggests that this compound represents a novel and potentially valuable area for future investigation.
The significance of academic research into this molecule would lie in several areas:
Novel Synthesis: Developing synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.
Exploring New Chemical Space: The unique three-dimensional structure of this compound would allow researchers to explore a previously untapped area of chemical space.
Potential Biological Activity: Given the properties of its constituent parts, this compound could be investigated for a range of biological activities. In silico studies and computational modeling could be employed to predict potential targets and guide experimental work. mdpi.com
The study of this compound is, therefore, a prospective field that could lead to the discovery of new chemical entities with interesting properties and potential applications.
Data Tables
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 41.3 Ų |
Note: These properties are predicted using computational algorithms and have not been experimentally determined.
Properties of Related Spiro[2.5]octane Derivatives
The following table includes data for known derivatives of the Spiro[2.5]octane scaffold, providing context for the properties of this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[2.5]octane | C₈H₁₄ | 110.20 | 185-65-9 nih.gov |
| Spiro[2.5]octane-4-carbaldehyde | C₉H₁₄O | 138.21 | 919482-27-2 nih.gov |
| Spiro[2.5]octane-4-carboxylic acid | C₉H₁₄O₂ | 154.21 | 10245-56-4 |
| Spiro[2.5]octane-6-carboxamide | C₉H₁₅NO | 153.22 | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carboximidamide |
InChI |
InChI=1S/C9H16N2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H3,10,11) |
InChI Key |
QZSOMEMVXIUXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.5 Octane 4 Carboximidamide and Its Structural Analogues
Approaches to the Spiro[2.5]octane Carbocyclic Scaffold
The construction of the spiro[2.5]octane core has been approached through a variety of modern synthetic strategies. These methods range from metal-catalyzed ring-closing reactions to multicomponent domino sequences, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance.
Ring-Closing Metathesis (RCM) in Spiroketone and Spiroacetal Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic and macrocyclic structures. wikipedia.orgnih.gov This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two terminal alkene functionalities to form a new cycloalkene, with the liberation of volatile ethylene (B1197577) as the primary byproduct. wikipedia.orgorganic-chemistry.org
A general and flexible method for synthesizing various spiro-cyclic systems using RCM as the key step has been developed. arkat-usa.org The strategy involves the initial diallylation of substrates containing an active methylene (B1212753) group, such as 1,3-diketones. For cyclic 1,3-diketones, C-alkylation is selectively achieved over O-alkylation by using allyl acetate (B1210297) with a Palladium catalyst in a weakly acidic medium. arkat-usa.org The resulting diallylated intermediate is then subjected to RCM. This approach offers mild reaction conditions and introduces a double bond into the newly formed ring, providing a handle for further synthetic modifications. arkat-usa.org The synthesis of a spiro[2.5]octane precursor, spiro[5.2]oct-7-ene-1,5-dione, has been demonstrated using this methodology, starting from 1,3-cyclohexanedione. arkat-usa.org
Table 1: Synthesis of Spiro-Cyclic Systems via Ring-Closing Metathesis
| Starting Material | Diallylated Intermediate | RCM Product | Yield (%) |
|---|---|---|---|
| 1,3-Cyclohexanedione | 2,2-Diallylcyclohexane-1,3-dione | Spiro[5.2]oct-7-ene-1,5-dione | 92 |
| 1,3-Cyclopentanedione | 2,2-Diallylcyclopentane-1,3-dione | Spiro[4.2]hept-6-ene-1,4-dione | 94 |
| Dimedone | 2,2-Diallyl-5,5-dimethylcyclohexane-1,3-dione | 7,7-Dimethylspiro[5.2]oct-9-ene-1,5-dione | 90 |
| Fluorene | 9,9-Diallyl-9H-fluorene | Spiro[cyclopent-3-ene-1,9'-fluorene] | 95 |
Data sourced from a study on the synthesis of spiro-cyclics via RCM. arkat-usa.org
Pauson-Khand Reaction Applications in Spiro[2.5]octane Formation
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to stereoselectively form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈, and proceeds via the formation of a stable alkyne-cobalt complex, followed by alkene coordination, insertion, and carbonyl insertion to construct the five-membered ring. tcichemicals.comcore.ac.uk
While intermolecular versions of the PKR can suffer from poor regioselectivity, intramolecular applications (IPKR) are highly effective for constructing fused bicyclic systems and have been widely used in the total synthesis of complex natural products. wikipedia.orgnih.gov The application of the PKR to form spirocyclic systems is less common but represents a powerful strategy. It has been employed as a key step in synthesizing complex bridged bicyclic heterocycles, where a cyclopentenone is fused to an existing ring system, creating a spiro junction. nih.gov For instance, the PKR of cis-2,6-disubstituted piperidine (B6355638) enyne substrates has been used to efficiently construct azabicyclo[3.3.1]nonane and azabicyclo[3.2.1]octane rings fused to cyclopentenones. nih.gov This strategy highlights the potential of the PKR to create densely functionalized spirocyclic frameworks that could be adapted for the synthesis of spiro[2.5]octane analogues.
Table 2: Pauson-Khand Reaction for Azabridged Bicyclic Synthesis
| Enyne Substrate | Promoter | Product | Yield (%) |
|---|---|---|---|
| Benzyl 2-allyl-6-(phenylethynyl)piperidine-1-carboxylate | DMSO | Fused Cyclopentenone | 89 |
| Benzyl 2-allyl-6-(trimethylsilylethynyl)piperidine-1-carboxylate | NMO | Fused Cyclopentenone | 81 |
Data from a study on the synthesis of azabridged bicyclic structures via PKR. nih.gov
Intramolecular Cyclization and Annulation Strategies for Spiro[2.5]octane Cores
Various intramolecular cyclization and annulation strategies provide direct access to the spiro[2.5]octane core. A general and scalable synthetic route to spiro[2.5]octane-5,7-dione has been developed that involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method avoids the need for column chromatography, making it suitable for large-scale preparation. researchgate.net
Another efficient, one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones utilizes a 1,6-conjugate addition-induced dearomatization of para-quinone methides. rsc.org This metal-free reaction proceeds smoothly under mild conditions and produces spiro[2.5]octane systems containing two or three consecutive quaternary centers in high yields. rsc.org Additionally, a process for preparing spiro[2.5]octane-5,7-dione via a Claisen condensation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester has been disclosed. google.com This intramolecular condensation, conducted in the presence of a suitable base like sodium methoxide, provides another efficient route to this key intermediate. google.com
Grignard Reagent-Mediated Cyclizations for Spiro[2.5]octane Derivatives
Grignard reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds. In the context of spirocycle synthesis, they can be used to introduce a carbon chain onto a cyclic precursor, which is then induced to cyclize. For example, in the synthesis of spirocyclic tetrahydrofurans, homoallyl magnesium bromide is added to N-Boc protected cyclic ketones. nih.gov The resulting tertiary alcohol contains the necessary atoms for the second ring. Subsequent epoxidation of the terminal alkene followed by a spontaneous, Baldwin-favored 5-exo-tet nucleophilic attack by the hydroxyl group forms the spirocyclic ether. nih.gov
While this example leads to a heterocycle, the principle can be adapted for carbocycle formation. A related strategy for the spiro[2.5]octane system could involve the reaction of a cyclopropanecarbonyl derivative with a Grignard reagent derived from a protected 4-halobutane, followed by deprotection and intramolecular cyclization to form the six-membered ring.
Multicomponent Domino Reactions for Spiro Compound Synthesis
Multicomponent domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecules. researchgate.netunimi.it Several methods have been developed for the synthesis of spiro compounds using this paradigm. nih.gov
One notable example is a three-component reaction involving cyclic nucleophiles, vinyl malononitriles, and various aldehydes to produce a diverse library of spirocarbocycles. nih.gov Another powerful strategy is the Knoevenagel/Michael/cyclization multicomponent domino reaction. nih.govresearchgate.net This method has been developed using green chemistry principles, employing microwave assistance and an ionic liquid catalyst in an ethanol (B145695) solvent to synthesize a range of spiro compounds in good to excellent yields (43-98%). nih.govresearchgate.net The reaction scope is broad, tolerating variations in starting materials such as different isatins and barbituric acid derivatives. researchgate.net These domino strategies provide rapid access to complex spirocyclic scaffolds from simple starting materials. researchgate.net
Table 3: Scope of a Multicomponent Domino Reaction for Spirocycle Synthesis
| Isatin Derivative | Other Reactants | Spiro Product | Yield (%) |
|---|---|---|---|
| Isatin | Malononitrile, Barbituric Acid | Spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine] derivative | 98 |
| 5-Bromo-isatin | Malononitrile, Barbituric Acid | 5-Bromo-spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine] derivative | 95 |
| 5-Chloro-isatin | Malononitrile, Barbituric Acid | 5-Chloro-spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine] derivative | 92 |
| 5-Nitro-isatin | Malononitrile, Barbituric Acid | 5-Nitro-spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine] derivative | 85 |
Data from a study on the green synthesis of spiro compounds via a Knoevenagel/Michael/cyclization domino reaction. nih.govresearchgate.net
Electrocatalytic and Green Chemistry Approaches to Spiro[2.5]octane Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecular architectures, including spirocycles. These approaches aim to reduce waste, minimize energy consumption, and use more environmentally benign reagents and solvents. utrgv.edu
As mentioned previously, microwave-assisted organic synthesis (MAOS) has been successfully applied to the multicomponent domino synthesis of spiro compounds. nih.govresearchgate.net The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields compared to conventional heating. utrgv.edu Furthermore, the use of water as a solvent and recoverable catalysts like ionic liquids enhances the green credentials of these synthetic routes. nih.govutrgv.edu For example, a five-component reaction to produce spiro derivatives has been reported using microwave irradiation in water with a catalytic amount of N,N-Diisopropylethylamine (DIPEA), affording high yields in 5-30 minutes. utrgv.edu
While specific electrocatalytic methods for the synthesis of the spiro[2.5]octane scaffold are not widely reported, this area represents a promising future direction. Enzymatic methods are also emerging as a powerful green approach. Recently, an enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes was developed using engineered globing catalysts, achieving high yields and excellent enantioselectivity in a fully aqueous environment. acs.org Such bio-catalytic approaches could foreseeably be adapted to the construction of carbocyclic spiro[2.5]octane systems.
Strategic Incorporation and Transformation of the Carboximidamide Moiety
The introduction of the carboximidamide group onto the spiro[2.5]octane framework is a critical aspect of the synthesis. This can be achieved through various established protocols, either by building the amidine functionality on a pre-formed spirocyclic precursor or by incorporating it during the ring-forming process.
Established Amidine Synthesis Protocols Applicable to Spiro Systems
The synthesis of amidines is a well-established field in organic chemistry, with several methods that can be adapted for spirocyclic systems. semanticscholar.org One of the most common and effective methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then be treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org For the synthesis of spiro[2.5]octane-4-carboximidamide, this would necessitate the preparation of a spiro[2.5]octane-4-carbonitrile precursor.
Another versatile approach is the reaction of amides with activating agents followed by amination. For instance, amides can be activated with trifluoromethanesulfonic anhydride (B1165640) to facilitate the addition of an amine. semanticscholar.org More recently, nickel-catalyzed decarbonylative amination of amides has emerged as a valuable alternative for amidine synthesis.
The following table summarizes some established amidine synthesis protocols that could be applied to a suitable spiro[2.5]octane precursor:
| Precursor Functional Group | Reagents and Conditions | Product | Notes |
| Nitrile | 1. HCl, Alcohol (e.g., EtOH); 2. NH₃ | Carboximidamide | The classical Pinner reaction. Requires anhydrous conditions. wikipedia.orgdicp.ac.cn |
| Amide | 1. Trifluoromethanesulfonic anhydride, Pyridine; 2. Amine | N-substituted Amidine | A versatile method for a range of amidines. semanticscholar.org |
| Ketone | 1. NH₂OH·HCl; 2. Dehydrating agent (e.g., TsCl, pyridine) | Nitrile | The nitrile can then be converted to the amidine. |
| Ketone | NH₄Cl, KCN, then H₃O⁺ | α-Amino acid | Strecker synthesis, which could be a starting point for more complex analogues. masterorganicchemistry.comwikipedia.org |
Nitrile Precursor Functionalization and Hydrolysis Routes
The synthesis of the key intermediate, spiro[2.5]octane-4-carbonitrile, is a crucial step for accessing the target carboximidamide via the Pinner reaction. While direct synthesis of this specific nitrile is not extensively documented, several logical routes can be proposed starting from the more accessible spiro[2.5]octan-4-one. chemsynthesis.com
One plausible pathway is the conversion of spiro[2.5]octan-4-one to its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of the oxime, for example using tosyl chloride in pyridine, would yield the desired spiro[2.5]octane-4-carbonitrile.
Alternatively, the Strecker synthesis offers a route to α-amino nitriles from ketones. masterorganicchemistry.comwikipedia.org Treatment of spiro[2.5]octan-4-one with an ammonia source (like ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide) would produce the corresponding α-amino nitrile. While hydrolysis of this intermediate typically leads to an amino acid, the nitrile group could potentially be converted to the carboximidamide prior to or concurrently with further transformations.
Once the spiro[2.5]octane-4-carbonitrile is obtained, it can be subjected to the Pinner reaction conditions. This involves treating the nitrile with an anhydrous solution of hydrogen chloride in an alcohol, such as ethanol, to form the ethyl imidate hydrochloride (Pinner salt). Subsequent reaction of this salt with ammonia would furnish the final this compound.
Chemoselective Functionalization for Carboximidamide Installation at C4
A significant challenge in the synthesis of this compound lies in the chemoselective functionalization at the C4 position, especially when starting from precursors like spiro[2.5]octane-4,6-dione, which is a more commonly described synthetic intermediate. researchgate.netchemicalbook.com The presence of two reactive carbonyl groups necessitates a strategy for selective reaction at one site.
One approach involves the use of protecting groups. For instance, one of the ketone functionalities in spiro[2.5]octane-4,6-dione could be selectively protected, for example, as a ketal. The remaining free ketone at the C4 position could then be converted to the carboximidamide moiety through a sequence such as oxime formation, dehydration to the nitrile, and subsequent Pinner reaction. Deprotection of the C6-ketone would then yield a 6-oxo-spiro[2.5]octane-4-carboximidamide, a structural analogue of the target compound.
Alternatively, reaction conditions could be optimized to favor mono-functionalization. For instance, in the Strecker synthesis, careful control of stoichiometry might allow for the selective formation of the mono-α-amino nitrile from the dione.
Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers
The development of stereoselective synthetic methods is crucial for accessing specific enantiomers and diastereomers of this compound, which is essential for understanding its biological activity.
Asymmetric Construction of the Spiro Center
The key to an enantioselective synthesis of spiro[2.5]octane derivatives lies in the asymmetric construction of the spirocyclic core. Asymmetric cyclopropanation reactions are a powerful tool for achieving this. nih.govresearchgate.netresearchgate.net For instance, the cyclopropanation of a chiral enolate derived from a cyclohexanone (B45756) precursor can establish the stereochemistry at the spiro center.
Another approach involves the use of chiral catalysts in the cyclopropanation of an appropriate alkene precursor. Catalytic asymmetric addition of a diazoalkane to an alkene is a general method for synthesizing chiral cyclopropanes. nih.gov More recently, methods using gem-dichloroalkanes as carbene precursors with a cobalt catalyst have shown high levels of enantioselectivity for various alkenes. dicp.ac.cn
The following table outlines some approaches to asymmetric cyclopropanation:
| Reaction Type | Catalyst/Reagent | Substrate | Stereoselectivity |
| Catalytic Asymmetric Cyclopropanation | Chiral Transition Metal Complexes (e.g., Rh, Cu) | Alkene + Diazoalkane | High ee values reported for various systems. nih.gov |
| Simmons-Smith Reaction | Chiral Ligands with Zn/Cu | Allylic Alcohol | The hydroxyl group directs the cyclopropanation. wiley-vch.de |
| Asymmetric Cobalt-Catalyzed Cyclopropanation | Chiral Pybox Ligands | Alkene + gem-dichloroalkane | Good to high ee values achievable. dicp.ac.cn |
Diastereoselective Control in Ring-Forming Reactions
In addition to enantiocontrol, achieving diastereoselectivity is important, particularly when substituents are present on the cyclohexane (B81311) ring. The conformation of the six-membered ring can influence the facial selectivity of reactions. For instance, in the cyclopropanation of a substituted cyclohexene (B86901) derivative, the existing stereocenters can direct the approach of the reagent, leading to the preferential formation of one diastereomer.
Diastereoselective control can also be exerted during the formation of the cyclohexane ring itself. For example, a Michael-initiated ring closure (MIRC) reaction can be employed to construct the six-membered ring with a high degree of stereocontrol. researchgate.net Furthermore, domino reactions, such as a Michael-Michael-aldol sequence, have been shown to produce highly functionalized spirocyclic compounds with excellent diastereoselectivity. nih.gov
Chemical Reactivity, Derivatization, and Mechanistic Studies of Spiro 2.5 Octane 4 Carboximidamide
Reactivity Profile of the Spiro[2.5]octane Core
The spiro[2.5]octane core consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring via a single shared carbon atom. ontosight.ai This unique arrangement imparts significant structural and electronic properties that govern its reactivity.
Strain-Induced Reactivity of the Cyclopropane Ring
The three-membered cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.com The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain or Baeyer strain. masterorganicchemistry.com Additionally, the C-H bonds on adjacent carbons are eclipsed, resulting in torsional strain. masterorganicchemistry.com This inherent strain makes the cyclopropane ring kinetically reactive and susceptible to ring-opening reactions, as these reactions relieve the strain. masterorganicchemistry.commdpi.com
The total ring strain of cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com This high level of stored energy means that reactions leading to the opening of the ring are thermodynamically favorable. The C-C bonds in cyclopropane are weaker (bond dissociation energy of ~65 kcal/mol) than those in typical alkanes (~80-85 kcal/mol), further contributing to its reactivity. masterorganicchemistry.com In spiro-activated cyclopropanes, the orthogonal orientation of the cyclopropane ring relative to activating groups can facilitate the delocalization of negative charge in transition states, enhancing reactivity towards nucleophiles. nih.gov
| Cycloalkane | Ring Strain (kcal/mol) | Source |
|---|---|---|
| Cyclopropane | 27.6 | masterorganicchemistry.com |
| Cyclobutane (B1203170) | 26.3 | masterorganicchemistry.com |
| Cyclopentane | 6 | masterorganicchemistry.com |
| Cyclohexane | 0 | masterorganicchemistry.com |
Cyclohexane Ring Conformation and Substitution Effects
The cyclohexane ring component of the spiro[2.5]octane system is not planar. To avoid angle and torsional strain, it adopts a puckered, three-dimensional shape, with the most stable being the chair conformation. msu.edulibretexts.orgpressbooks.pub In this conformation, all C-C-C bond angles are close to the ideal tetrahedral value, and all adjacent C-H bonds are staggered, making it essentially strain-free. masterorganicchemistry.comlibretexts.orgpressbooks.pub
The cyclohexane ring can undergo a rapid "ring-flip" between two equivalent chair conformations. pressbooks.pub In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. msu.edu Due to steric hindrance, larger substituents preferentially occupy the more stable equatorial position. msu.edu In Spiro[2.5]octane-4-carboximidamide, the spiro-fused cyclopropane ring and the carboximidamide group are substituents on the cyclohexane ring. The conformational preference will be influenced by the steric demands of these groups, aiming to minimize unfavorable 1,3-diaxial interactions.
Ring Opening and Rearrangement Pathways
The high strain energy of the cyclopropane ring provides a strong driving force for ring-opening reactions. mdpi.comnih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, spiro-activated cyclopropanes readily react with nucleophiles in SN2-type ring-opening reactions. nih.gov The presence of donor and acceptor groups on the cyclopropane ring can significantly lower the energy barrier for cleavage of the C-C bond. mdpi.com
Pathways for rearrangement often involve the formation of a cyclopropylcarbinyl cation intermediate, which is stabilized by the unique electronic structure of the cyclopropane ring. nih.gov This cation can then rearrange to form larger ring systems, such as cyclobutane derivatives, in a process driven by the release of ring strain. nih.gov For example, the acid-mediated rearrangement of certain oxaspiro[2.2]pentanes proceeds through such a cation to yield a cyclobutanone. nih.gov
Reactivity of the Carboximidamide Functional Group
The carboximidamide group (-C(=NH)NH2) is a nitrogen analog of a carboxylic acid and an amide. Its reactivity is characterized by the basicity of its nitrogen atoms and their ability to act as nucleophiles.
Protonation and Basicity Considerations
The carboximidamide group contains both an imino (=NH) and an amino (-NH2) nitrogen, both of which possess lone pairs of electrons and can act as bases. The site of protonation depends on the specific electronic environment and the reaction conditions. Generally, the imino nitrogen is more basic due to the hybridization of the nitrogen atom. The pKa of the conjugate acid of a carboxamide is approximately 1.4. acs.org
The basicity of the carboximidamide group is a critical factor in its chemical behavior. In an acidic medium, protonation will occur, activating the functional group towards certain reactions. reddit.comyoutube.com The relative basicity of the two nitrogen atoms can be influenced by substituent effects.
| Functional Group | Approximate pKa of Conjugate Acid | Source |
|---|---|---|
| Carboxamide (protonation on oxygen) | ~1.4 | acs.org |
| Amine (e.g., Primary Amine) | ~10-11 | |
| Carboxylic Acid (protonation on carbonyl) | ~ -6 | rsc.org |
Note: Specific pKa values can vary significantly based on molecular structure and solvent.
Nucleophilic and Electrophilic Reactions of the Imidamide Nitrogen Atoms
The nitrogen atoms of the carboximidamide group are nucleophilic due to their lone pairs of electrons. solubilityofthings.comyoutube.com They can participate in nucleophilic substitution and addition reactions. For example, amines readily react with electrophiles like alkyl halides. idc-online.commioy.org Similarly, the nitrogen atoms in the carboximidamide group can be expected to react with various electrophiles.
The amino group (-NH2) can react with carbonyl compounds to form imines, and the imino group (=NH) can also undergo reactions. youtube.com The relative nucleophilicity of the two nitrogen atoms will determine the product distribution in reactions with electrophiles. In some cases, amides can be activated (e.g., by forming an acyl phosphate (B84403) intermediate) to undergo substitution where the carbonyl oxygen is replaced by a nucleophilic amine, forming an amidinium ion. libretexts.org While amides themselves are relatively unreactive towards nucleophilic acyl substitution, the carboximidamide group presents different potential reaction pathways due to the direct reactivity of its nitrogen atoms. libretexts.orgyoutube.com
Information regarding this compound is not available in the searched sources.
Extensive research has been conducted to gather information on the chemical reactivity, derivatization, and mechanistic studies of This compound . Despite a thorough search of available scientific databases and literature, no specific data or research findings were found for this particular compound.
The investigation focused on the key areas outlined in the requested article, including:
Condensation, Cyclization, and Heterocycle Formation: No studies detailing the participation of this compound in condensation or cyclization reactions to form heterocyclic structures were identified.
N-Substitution and Derivatization Strategies: Information regarding the substitution or derivatization at the nitrogen atoms of the carboximidamide group is not present in the available literature.
Modification of the Amidocarbonyl Linkage: Research on the chemical modifications of the amidocarbonyl portion of this compound is not documented.
Strategic Functionalization for Probe Development: There are no published reports on the functionalization of this compound for the development of chemical probes.
While information exists for related compounds and the broader class of spiro[2.5]octane derivatives, the specific chemical behavior of the carboximidamide functional group at the 4-position of the spiro[2.5]octane scaffold has not been described in the searched sources. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline.
Structural Elucidation and Computational Investigations of Spiro 2.5 Octane 4 Carboximidamide
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic techniques is essential to unambiguously determine the complex structure of Spiro[2.5]octane-4-carboximidamide. Each method provides a unique piece of the structural puzzle, from atomic connectivity and stereochemistry to exact mass and vibrational modes.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. longdom.org For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to establish the compound's relative stereochemistry.
The ¹H NMR spectrum would reveal signals for the cyclopropane (B1198618) and cyclohexane (B81311) protons, as well as the exchangeable protons of the carboximidamide group. The ¹³C NMR spectrum, including DEPT experiments, would distinguish between CH₂, CH, and quaternary carbons, such as the spiro-carbon atom. core.ac.uk
Two-dimensional NMR techniques are crucial for assembling the molecular framework. longdom.org
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks within the cyclohexane and cyclopropane rings. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the carboximidamide group to the spiro[2.5]octane core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is indispensable for determining the relative stereochemistry, such as the cis/trans orientation of the carboximidamide group relative to the cyclopropane ring. acs.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 1/2 | ~5-10 | ~0.4-0.8 | m | - | H-2/1 | C-3, C-8 |
| 3 | ~15-20 (Spiro) | - | - | - | - | - |
| 4 | ~40-45 | ~2.5-2.8 | m | - | H-5, H-9 | C-5, C-9, C=N |
| 5/9 | ~25-30 | ~1.5-1.9 | m | - | H-4, H-6/8 | C-4, C-6/8, C-7 |
| 6/8 | ~28-33 | ~1.2-1.6 | m | - | H-5/9, H-7 | C-4, C-5/9, C-7 |
| 7 | ~26-31 | ~1.1-1.5 | m | - | H-6/8 | C-5, C-6, C-8, C-9 |
| C=N | ~155-160 | - | - | - | - | - |
| NH/NH₂ | - | ~5.0-7.0 | br s | - | - | C=N |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing its exact mass. unimi.it Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are typically used. For this compound, HRMS would confirm the molecular formula, C₉H₁₆N₂, by measuring the mass of its protonated molecular ion [M+H]⁺ with a precision in the sub-ppm range. This data is critical for distinguishing the target compound from other potential isomers or byproducts. acs.org
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₆N₂ |
| Exact Mass (Calculated) | 152.1313484 |
| Ion | [M+H]⁺ |
| Exact Mass of Ion (Calculated) | 153.1386231 |
| Mass Found (Hypothetical) | 153.1385 |
| Accuracy (ppm) | < 1.0 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. mdpi.comnih.gov These methods are excellent for identifying the presence of specific functional groups. semanticscholar.org
In the IR spectrum of this compound, key absorption bands would be expected for:
N-H stretching of the primary amine and imine groups, typically appearing as broad bands in the 3200-3400 cm⁻¹ region.
C-H stretching of the sp³-hybridized carbons of the cyclohexane and cyclopropane rings, just below 3000 cm⁻¹.
C=N stretching of the imidamide group, a strong and characteristic absorption around 1640-1670 cm⁻¹.
N-H bending vibrations in the 1580-1650 cm⁻¹ region, which may overlap with the C=N stretch.
Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric, less polar bonds, such as the C-C bonds of the spirocyclic core. Together, these spectra provide a unique vibrational signature confirming the compound's identity. nih.gov
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | -NH₂, =NH | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Medium-Strong |
| C=N Stretch | Imidamide | 1640 - 1670 | Strong |
| N-H Bend | -NH₂ | 1580 - 1650 | Medium-Strong |
| C-C Stretch | Alkane | 800 - 1200 | Weak-Medium |
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. mdpi.com This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of every atom, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity and provide the exact conformation of the molecule in the solid state. Furthermore, it would definitively establish the relative stereochemistry of the substituents. If the compound is chiral and crystallizes as a single enantiomer (e.g., through chiral resolution), the analysis can also determine its absolute configuration. acs.org
Table 4: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₁₆N₂ |
| Formula Weight | 152.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~98.5 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.25 |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement and interpret experimental data, offering deep insights into molecular properties that may be difficult to probe experimentally.
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are invaluable for investigating the electronic structure and predicting properties of molecules like this compound. researchgate.net By solving approximations of the Schrödinger equation, QM methods can:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.
Predict Spectroscopic Data: Compute NMR chemical shifts and IR/Raman vibrational frequencies. Comparing these calculated spectra with experimental results can aid in the definitive assignment of complex spectra. nih.gov
Analyze Electronic Properties: Determine the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are key to understanding the molecule's reactivity.
Explore Reaction Pathways: Model potential synthetic routes or metabolic transformations by calculating the energies of reactants, products, intermediates, and transition states. numberanalytics.comnih.gov This allows for the prediction of reaction feasibility and selectivity, guiding experimental design. nih.gov For instance, the mechanism of formation via the addition of a nucleophile to a spiro[2.5]octane-4-carbonitrile precursor could be computationally modeled.
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound is primarily dictated by the cyclohexane ring, which is known to adopt several non-planar conformations to alleviate angle and torsional strain. wikipedia.orglibretexts.org The most stable of these is the chair conformation, which minimizes steric hindrance and places all carbon-hydrogen bonds in a staggered arrangement. libretexts.orgpressbooks.pub The presence of the spiro-fused cyclopropane ring and the C4-substituted carboximidamide group introduces specific steric and electronic influences that modulate the conformational preferences and the energy landscape of the molecule.
Computational methods, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface of such molecules. tandfonline.comnih.gov By systematically rotating the key dihedral angles, a comprehensive energy landscape map can be generated, identifying all stable conformers (local minima) and the transition states that connect them. researchgate.netarxiv.orgnih.gov
The energy landscape would reveal the relative energies of these conformers and the energy barriers for their interconversion (e.g., ring flipping). researchgate.netarxiv.org The chair-to-chair interconversion proceeds through higher-energy intermediates such as the half-chair and twist-boat conformations. wikipedia.org
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair | Equatorial | 0.00 | 98.5 |
| Chair | Axial | 2.50 | 1.4 |
| Twist-Boat | - | 5.50 | <0.1 |
| Boat | - | 6.90 | <0.1 |
Note: The data in this table is illustrative and based on established principles of conformational analysis for substituted cyclohexanes. Actual values would be determined through specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While gas-phase calculations provide insight into intrinsic conformational preferences, the behavior of this compound in a biological or reaction medium is best understood through molecular dynamics (MD) simulations in an explicit solvent. nih.gov MD simulations model the atomic motions of the solute and solvent molecules over time, offering a dynamic picture of the system's behavior. nih.govtandfonline.comacs.org
An MD simulation for this compound would typically be performed using a classical force field, placing the molecule in a periodic box of water molecules. nih.govresearchgate.net The simulation would be run for a sufficient duration (e.g., hundreds of nanoseconds) to allow for thorough sampling of the conformational space and solute-solvent interactions. tandfonline.comacs.org
Key analyses from the MD trajectory would include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. A stable RMSD indicates that the molecule has reached an equilibrium state. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values for the carboximidamide group, for instance, would suggest greater mobility. nih.gov
Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms or functional groups. For example, the RDF for water molecules around the nitrogen atoms of the carboximidamide group would reveal the extent and nature of hydrogen bonding with the solvent. tandfonline.comnih.gov
Conformational transitions: The simulation can capture dynamic events like ring flips between chair conformers, providing information on their frequency and the influence of the solvent on these processes.
Table 2: Illustrative MD Simulation Parameters and Expected Observables
| Parameter | Value/Description |
| Force Field | AMBER, GROMOS, or similar |
| Solvent Model | TIP3P or SPC/E water |
| Simulation Time | 200 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Expected RMSD | Plateauing around 1.5 - 2.5 Å |
| Expected RMSF | Higher fluctuations in the carboximidamide group compared to the spirocyclic core |
| Expected RDF g(r) peak for N-H...O(water) | Sharp peak at ~1.8 - 2.0 Å, indicating strong hydrogen bonding |
Note: The data presented is a hypothetical representation of typical MD simulation outputs for a molecule of this nature.
In Silico Prediction of Reactivity and Selectivity
Quantum chemical calculations are powerful tools for predicting the intrinsic reactivity and selectivity of a molecule, providing insights that can guide synthetic efforts and the development of derivatives. rsc.orgresearchgate.netnih.gov For this compound, these methods can elucidate the electronic properties that govern its chemical behavior.
Key reactivity descriptors that can be calculated include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential. For the carboximidamide group, the nitrogen atoms are expected to be regions of negative potential, indicating their propensity to act as proton acceptors or nucleophiles.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in many chemical reactions. The energy and localization of the HOMO indicate the site of electrophilic attack, while the LUMO suggests the site of nucleophilic attack.
Calculated pKa: The acidity of the protonated carboximidamide group can be estimated using computational methods, providing a quantitative measure of its basicity.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution across the molecule, highlighting the most electron-rich and electron-poor centers.
These computational predictions can help in anticipating the regioselectivity of reactions, such as alkylation or acylation, and in understanding the molecule's potential interactions with biological targets. researchgate.netnih.gov
Table 3: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Location | Implication |
| Most Negative MEP | Nitrogen atoms of the carboximidamide | Primary site for protonation and electrophilic attack |
| HOMO Localization | Primarily on the π-system of the C=N bond | Indicates susceptibility to oxidation and reaction with electrophiles |
| LUMO Localization | Primarily on the π* orbital of the C=N bond | Site for nucleophilic addition |
| Calculated pKa (Conjugate Acid) | ~10.5 - 11.5 | Strong basicity of the carboximidamide group |
| NBO Charge on Imino Nitrogen | ~ -0.7 e | High electron density, supporting its role as a hydrogen bond acceptor |
Note: These values are illustrative and derived from general principles of amidine chemistry and computational predictions for similar functional groups. researchgate.net
Structure Activity Relationship Sar and Biological Target Engagement of Spiro 2.5 Octane 4 Carboximidamide Derivatives
Design Principles for Modulating Spiro[2.5]octane Derivative Activity
The development of bioactive compounds based on the spiro[2.5]octane scaffold relies on established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold hopping and bioisosteric replacement are pivotal strategies in drug design aimed at discovering new chemical entities with improved properties or novel intellectual property positions. nih.govresearchgate.netnih.gov These methods involve replacing a core molecular framework or specific functional groups with alternatives that retain similar biological activity. nih.govresearchgate.net
In the context of spirocyclic compounds, these strategies are particularly powerful. For instance, in the development of novel Androgen Receptor (AR) antagonists, researchers utilized a scaffold hopping approach to identify new spirocyclic cores that could mimic the binding interactions of known antagonists like enzalutamide. nih.gov This led to the discovery of a series of potent AR antagonists built around different spirocyclic scaffolds, demonstrating that the spiro motif is a viable replacement for other core structures in established pharmacophores. nih.gov The goal is to improve drug-like properties, synthetic accessibility, and potency while moving into new chemical spaces. nih.govresearchgate.net
The inherent three-dimensionality of the spiro[2.5]octane scaffold is one of its most compelling features for drug design. The rigid fusion of the two rings creates well-defined exit vectors, which are the points from which substituents can be attached, projecting them into specific regions of a biological target's binding pocket.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are computational tools used to understand how the steric and electrostatic properties of a molecule correlate with its biological activity. researchgate.netnih.govnih.gov For various classes of inhibitors, including those targeting the Androgen Receptor, these models have successfully elucidated the structural requirements for antagonist activity. nih.gov Such analyses generate contour maps that highlight regions where bulky or electron-donating/withdrawing groups can enhance or diminish activity, thereby guiding the optimization of substituents on the spiro[2.5]octane core. nih.govmdpi.com The effective use of these models allows for the rational design of new derivatives with improved potency based on their predicted fit within the target's three-dimensional architecture. researchgate.netnih.gov
In Vitro Pharmacological Profiling and Target Identification
The biological activity of spiro[2.5]octane derivatives and related spirocycles has been investigated against a range of targets, including enzymes, receptors, and microbial pathogens.
While specific data for spiro[2.5]octane derivatives are limited for the enzymes listed below, related spirocyclic systems and the general principles of inhibition are discussed.
SHP2 protein: The protein tyrosine phosphatase SHP2 is a key regulator in cell signaling pathways and a target for cancer therapy. nih.gov Natural products with diverse structures, including xanthones and saponins, have been identified as SHP2 inhibitors. nih.gov These compounds typically work by binding to either the catalytic site or an allosteric tunnel, stabilizing an inactive conformation of the enzyme. nih.gov While spiro[2.5]octane derivatives have not been specifically reported as SHP2 inhibitors, the search for novel scaffolds that can effectively target its binding sites is an active area of research.
PDE10: Phosphodiesterase 10 (PDE10) is an enzyme involved in neurological and psychiatric disorders, and its inhibition is a therapeutic strategy. google.comnih.gov Current inhibitors are often based on scaffolds like pyrimidines or sulindac (B1681787) derivatives. google.comnih.gov There is no readily available literature linking spiro[2.5]octane derivatives to PDE10 inhibition.
Metalloproteases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling and are targets in cancer and inflammation. nih.gov Inhibitors often contain a zinc-binding group, such as a hydroxamic acid. nih.gov Research has identified various N-hydroxybutanamide derivatives as potent MMP inhibitors. nih.gov The applicability of the spiro[2.5]octane scaffold in this context remains an area for future exploration.
Specific ion channels: The azaspiro[2.5]octane motif, a nitrogen-containing variant of the core scaffold, has been incorporated into molecules showing promising potency as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. acs.org While mAChRs are G-protein coupled receptors rather than ion channels, this finding highlights the utility of the azaspiro[2.5]octane framework in modulating key proteins of the nervous system.
A significant area of investigation for spirocyclic compounds is in the development of Androgen Receptor (AR) antagonists for the treatment of prostate cancer. nih.gov The AR is a ligand-dependent transcription factor that is a critical driver of prostate cancer growth. mdpi.com
Researchers have successfully designed and synthesized novel spirocyclic derivatives that exhibit potent AR antagonistic activity. nih.gov A recent study reported a series of compounds developed through scaffold hopping and structure-based design, which showed enhanced AR antagonism and superior antiproliferative effects in LNCaP prostate cancer cells compared to the established drug, enzalutamide. nih.gov One standout compound from this series, compound 21, also showed activity against enzalutamide-resistant cancer cell lines and possessed good metabolic stability, marking it as a promising lead for further development. nih.gov
Table 1: Activity of Spirocyclic Androgen Receptor Antagonists This table is representative of data presented in scientific literature and is for illustrative purposes. Compound numbering is based on the source publication.
| Compound | Scaffold Type | AR Antagonistic Activity (IC₅₀, nM) | Antiproliferative Activity (LNCaP cells, IC₅₀, μM) | Reference |
|---|---|---|---|---|
| Enzalutamide | Thiohydantoin | 36 | 0.45 | nih.gov |
| Compound 21 | Spirocyclic | 21 | 0.28 | nih.gov |
The unique structural properties of spirocycles make them attractive scaffolds for the development of new antimicrobial agents.
Antitubercular: Various spirocyclic systems have shown significant promise against Mycobacterium tuberculosis (Mtb). For example, derivatives of 2,6-diazaspiro[3.4]octane equipped with a nitrofuran carboxamide have been synthesized and evaluated. mdpi.com One compound in this series demonstrated remarkable potency, with a minimum inhibitory concentration (MIC) of 0.016 μg/mL against the Mtb H37Rv strain. mdpi.com Other spirocyclic systems, including spiro-oxindoles and spiro-piperidines, have also yielded compounds with significant anti-tubercular activity, suggesting the broad potential of spiro-based scaffolds in this therapeutic area. researchgate.netmdpi.com
Table 2: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives This table is representative of data presented in scientific literature and is for illustrative purposes. Compound numbering is based on the source publication.
| Compound | Core Scaffold | Substituent | MIC (μg/mL) vs. Mtb H37Rv | Reference |
|---|---|---|---|---|
| Compound 17 | 2,6-Diazaspiro[3.4]octane | 1,2,4-Triazole | 0.016 | mdpi.com |
| Compound 24 | 2,6-Diazaspiro[3.4]octane | 1,2,4-Oxadiazole | 1.0 | mdpi.com |
Antibacterial: The spiro motif is present in various compounds explored for general antibacterial activity. For instance, spiro-4H-pyran derivatives have been synthesized and tested against several bacterial species. nih.gov Furthermore, the inclusion of an azaspiro[2.5]octane motif has been noted in the structure of various antibacterial agents, indicating its utility as a pharmacophore in this field. acs.org The development of new spiro-based compounds is a continuing strategy to combat the rise of microbial resistance.
Antiproliferative Activity against Defined Cell Lines
While extensive research specifically targeting the antiproliferative activity of spiro[2.5]octane-4-carboximidamide is still in its nascent stages, preliminary studies on structurally related spiro compounds provide valuable insights into their potential anticancer effects. The core spiro[2.5]octane scaffold, a unique three-dimensional structure, offers a versatile platform for the design of novel therapeutic agents. The introduction of a carboximidamide group at the 4-position is hypothesized to play a crucial role in target engagement, potentially through hydrogen bonding interactions within the active sites of biological targets.
Research on other classes of spiro compounds has demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, studies on spiro-pyrrolidine and spiro-pyrrolizine derivatives have shown promising results. Similarly, certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have exhibited notable efficacy. These findings underscore the potential of the spiro motif in the development of new anticancer drugs.
Although specific data for this compound derivatives is not yet available in the public domain, the table below illustrates the type of data that would be generated from in vitro antiproliferative assays against various cancer cell lines. The values would typically be presented as IC₅₀, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Analog 1 | MCF-7 (Breast Cancer) | Data not available |
| This compound Analog 1 | A549 (Lung Cancer) | Data not available |
| This compound Analog 1 | HeLa (Cervical Cancer) | Data not available |
| This compound Analog 2 | MCF-7 (Breast Cancer) | Data not available |
| This compound Analog 2 | A549 (Lung Cancer) | Data not available |
| This compound Analog 2 | HeLa (Cervical Cancer) | Data not available |
Future research will need to focus on synthesizing a library of this compound derivatives and evaluating their antiproliferative activity against a panel of well-characterized cancer cell lines to establish a clear structure-activity relationship.
Stereochemical Influence on Biological Activity and Selectivity
The spiro[2.5]octane scaffold possesses inherent chirality, meaning that derivatives of this compound can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity and selectivity. Different stereoisomers can exhibit vastly different pharmacological profiles, with one isomer often being significantly more potent or selective than the others.
The differential activity of stereoisomers arises from the specific interactions with their biological targets, which are themselves chiral macromolecules such as enzymes and receptors. The precise fit of a drug molecule into the binding site of its target is often a key determinant of its efficacy.
Currently, there is a lack of specific studies investigating the stereochemical influence on the biological activity of this compound derivatives. To elucidate this, future research should involve the stereoselective synthesis or chiral separation of the individual stereoisomers of these compounds. Subsequent evaluation of their biological activity would be crucial to determine if one stereoisomer is more active or selective than the others.
The following table outlines the type of comparative data that would be essential to understand the role of stereochemistry. This would involve comparing the biological activity (e.g., IC₅₀ values) of the individual enantiomers or diastereomers.
| Stereoisomer | Biological Target | Activity (e.g., IC₅₀ in µM) | Selectivity |
| (R)-Spiro[2.5]octane-4-carboximidamide Derivative | Target X | Data not available | Data not available |
| (S)-Spiro[2.5]octane-4-carboximidamide Derivative | Target X | Data not available | Data not available |
| (R)-Spiro[2.5]octane-4-carboximidamide Derivative | Target Y | Data not available | Data not available |
| (S)-Spiro[2.5]octane-4-carboximidamide Derivative | Target Y | Data not available | Data not available |
Understanding the stereochemical requirements for optimal activity and selectivity will be a critical step in the development of this compound derivatives as potential therapeutic agents. This knowledge will guide the design of more potent and selective drug candidates with improved therapeutic profiles.
Emerging Research Directions and Future Prospects for Spiro 2.5 Octane 4 Carboximidamide
Development of Novel Synthetic Routes to Access Diverse Derivatives
The successful exploration of Spiro[2.5]octane-4-carboximidamide and its analogues in medicinal chemistry is contingent upon the development of efficient and versatile synthetic methodologies. While the direct synthesis of this specific compound may not be extensively documented, established synthetic strategies for related spirocycles and carboximidamides provide a clear roadmap for future research.
A plausible synthetic approach would likely commence with the formation of the spiro[2.5]octane core, followed by the introduction and manipulation of a suitable functional group at the 4-position. For instance, the synthesis of spiro[2.5]octane-4-carbaldehyde or a related ketone can serve as a key intermediate. This can then be converted to the corresponding nitrile, a common precursor for carboximidamides. The hydrolysis of nitriles, often catalyzed by acids or bases, initially yields an amide which can be further transformed into the target carboximidamide. britannica.comyoutube.comchemistrysteps.com
The development of novel synthetic routes will be crucial for generating a diverse library of derivatives. This will involve exploring various substituents on both the cyclopropane (B1198618) and cyclohexane (B81311) rings of the spiro[2.5]octane scaffold. Such diversification is essential for fine-tuning the physicochemical properties and biological activity of the lead compound.
Table 1: Proposed Synthetic Strategies for this compound Derivatives
| Step | Reaction | Key Reagents and Conditions | Potential for Diversification |
| 1 | Formation of Spiro[2.5]octane Core | Intramolecular cyclization of a suitable precursor | Substitution on the cyclohexane ring |
| 2 | Functionalization at C4 | Oxidation to a ketone or aldehyde | Introduction of various functional groups |
| 3 | Nitrile Formation | Treatment of the C4-functionalized intermediate with a cyanide source | A key step for the carboximidamide synthesis |
| 4 | Carboximidamide Synthesis | Pinner reaction or related methods from the nitrile | Variation of the amine component in the final step |
Application in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL)
The structural attributes of this compound make it an attractive candidate for contemporary drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL). tandfonline.comdndi.org
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The spiro[2.5]octane core provides a rigid, 3D-rich scaffold that can effectively probe the topology of protein binding sites. tandfonline.comresearchgate.netnih.gov The carboximidamide group, with its hydrogen bond donor and acceptor capabilities, can establish key interactions with the target protein. The inherent rigidity of the spirocyclic system can lead to a lower entropic penalty upon binding, potentially resulting in higher ligand efficiency.
For DNA-Encoded Libraries (DEL), where vast collections of compounds are synthesized with unique DNA tags, the spiro[2.5]octane scaffold offers a novel and underexplored chemical space. acs.org The development of robust on-DNA synthesis methodologies for spirocycles would enable the creation of large and diverse libraries for screening against a wide array of biological targets. The ability to generate billions of molecules in a single tube significantly accelerates the hit identification process. acs.org
Table 2: Suitability of this compound for FBDD and DEL
| Feature | Relevance to FBDD | Relevance to DEL |
| 3D-Rich Scaffold | Efficiently probes protein binding site topology. tandfonline.com | Expands the diversity of chemical space in libraries. |
| Rigidity | Lower entropic penalty upon binding, higher ligand efficiency. tandfonline.com | Well-defined conformations for screening. |
| Carboximidamide Group | Provides key hydrogen bonding interactions. | A versatile functional group for on-DNA synthesis. |
| Novelty | Access to unexplored chemical space. | Potential for identifying novel hit compounds. |
Mechanistic Elucidation of Biological Actions and Target Interactions
Future research should focus on identifying the potential biological targets of this compound. Given the diverse biological activities of other carboxamide- and sulfonamide-containing compounds, which include anti-inflammatory, antimicrobial, and anticancer effects, a broad screening approach is warranted. nih.govnih.govplos.org Understanding the structure-activity relationship (SAR) will be crucial. For instance, the substitution pattern on the spiro[2.5]octane core could significantly impact potency and selectivity.
Investigating the bioisosteric replacement of the carboximidamide with other functional groups, such as amidines or guanidines, could provide valuable insights into the key interactions with the biological target. mdpi.comnih.gov
Computational Design and Optimization through Artificial Intelligence and Machine Learning
Computational tools, particularly artificial intelligence (AI) and machine learning (ML), are poised to play a pivotal role in accelerating the development of this compound derivatives. nih.govfrontiersin.orgnih.govxjtlu.edu.cnresearchgate.net
De novo drug design algorithms can generate novel spiro[2.5]octane derivatives with optimized properties. nih.govfrontiersin.orgnih.gov These methods can explore a vast chemical space to identify compounds with high predicted affinity for a specific target and favorable drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning, can help in understanding the complex relationships between the chemical structure of the derivatives and their biological activity. This will enable a more rational and efficient optimization of lead compounds.
Table 3: Application of AI and ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generation of novel molecules with desired properties. nih.govfrontiersin.org | Rapid identification of potent and selective compounds. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early deselection of compounds with poor properties. |
| Retrosynthesis Planning | AI-powered prediction of synthetic routes. | More efficient and cost-effective synthesis. |
| QSAR Modeling | Elucidation of structure-activity relationships. | Rational design and optimization of lead compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
